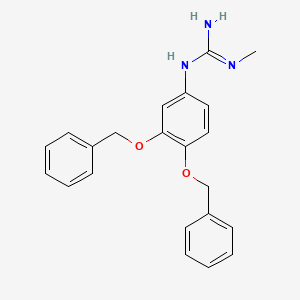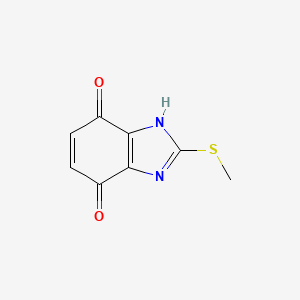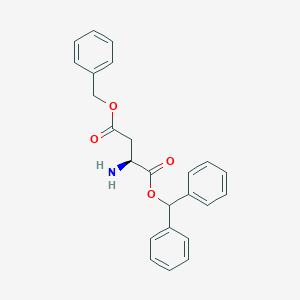
4-Benzyl 1-(diphenylmethyl) L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl 1-(diphenylmethyl) L-aspartate is a chemical compound that belongs to the class of aspartate derivatives. It is known for its applications in peptide synthesis and as a building block in organic synthesis. The compound has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyl 1-(diphenylmethyl) L-aspartate typically involves the selective removal of one benzyl group from aspartic acid dibenzyl ester. This can be achieved through catalytic hydrogenation under controlled conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out at room temperature and atmospheric pressure until the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 1-(diphenylmethyl) L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aspartate derivatives.
Scientific Research Applications
4-Benzyl 1-(diphenylmethyl) L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-(diphenylmethyl) L-aspartate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic Acid 4-Benzyl Ester: Similar in structure but lacks the diphenylmethyl group.
β-Benzyl L-Aspartate: Another derivative of aspartic acid with a benzyl group attached to the β-carbon.
Uniqueness
4-Benzyl 1-(diphenylmethyl) L-aspartate is unique due to the presence of both benzyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
CAS No. |
191930-77-5 |
|---|---|
Molecular Formula |
C24H23NO4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-O-benzhydryl 4-O-benzyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C24H23NO4/c25-21(16-22(26)28-17-18-10-4-1-5-11-18)24(27)29-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17,25H2/t21-/m0/s1 |
InChI Key |
HMFRRJWEZLPVRL-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
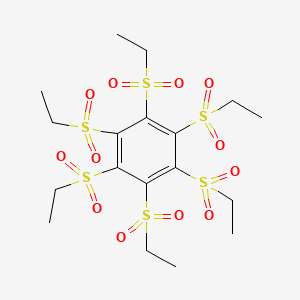
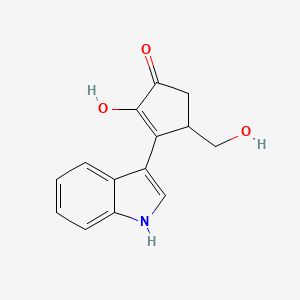
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
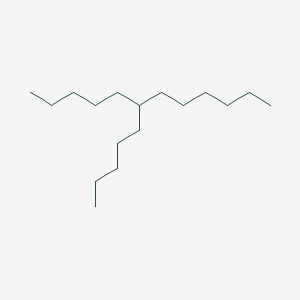
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)


![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
